molecular formula C74H112N22O18S B566554 Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2 CAS No. 108437-87-2

Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2

カタログ番号: B566554
CAS番号: 108437-87-2
分子量: 1629.9 g/mol
InChIキー: NXZVGUQLNAVPLJ-VKXSZNMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Discovery and Characterization

The peptide bombesin was first discovered and isolated from the skin of the European fire-bellied toad (Bombina bombina) in 1971 by Vittorio Erspamer and colleagues. This tetradecapeptide, with the amino acid sequence pQQRLGNQWAVGHLM-NH2, was initially characterized as a potential antibacterial peptide with potent bioactivity in mammalian systems. The original isolation process involved extraction of skin secretions from Bombina bombina, followed by chromatographic purification and mass spectrometric analysis to confirm the peptide structure.

Following the initial discovery of bombesin, subsequent research revealed related peptides in other amphibian species, including ranatensin (pQVPQWAVGHFM-NH2) from Rana pipiens and phyllolitorin (pQLWAVGSLM-NH2) from Phyllomedusa sauvagii. These discoveries revealed sequence similarity in their carboxyl-terminal regions, suggesting a common evolutionary origin and functional relationship. The identification of these peptides established the foundation for understanding bombesin-like peptides as a distinct family of bioactive molecules.

Mass spectrometric analysis of purified Bombina orientalis skin secretions confirmed the presence of authentic bombesin with a protonated molecular ion (M + H)+ of m/z = 1619.9, exactly matching the predicted value for bombesin. Sequence ions consisting of overlapping carboxyl-terminal and amino-terminal fragments provided complete confirmation of the peptide structure through masses corresponding to bombesin fragments bombesin-(2-14), bombesin-(3-14), and continuing through bombesin-(10-14).

The historical significance of bombesin discovery extended beyond its initial characterization as an amphibian skin peptide. Early experiments demonstrated that when injected into mammals, bombesin reduced meal size and increased the time between meals, leading scientists to recognize its role as a satiety-inducing neurohormone. This observation established the foundation for understanding bombesin-like peptides as evolutionarily conserved regulators of feeding behavior and metabolic processes.

Evolutionary Conservation and Classification

Recent phylogenetic analyses have revealed that bombesin-type signaling systems possess ancient evolutionary origins that can be traced back to the common ancestor of deuterostomes, encompassing both vertebrates and invertebrate groups such as echinoderms. The discovery of bombesin-like peptides and their cognate G protein-coupled receptors in the starfish Asterias rubens represents the first identification of this signaling system in a non-chordate deuterostome invertebrate, demonstrating evolutionary conservation spanning over 500 million years.

Phylogenetic analysis of bombesin-like peptide prohormone sequences indicates that these molecules can be classified into distinct evolutionary clades. The gastrin-releasing peptide subfamily and the neuromedin B/bombesin subfamily represent two major evolutionary lineages that diverged from a common ancestral gene. This classification challenges previous assumptions about the relationship between amphibian bombesin and mammalian gastrin-releasing peptide, revealing that gastrin-releasing peptide is not simply a mammalian equivalent of bombesin but rather represents an independently evolved lineage.

特性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52+,53-,54-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZVGUQLNAVPLJ-VKXSZNMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H112N22O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1629.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108437-87-2
Record name Bombesin, phe(12)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108437872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

生物活性

The compound Pyr-gln-arg-leu-gly-asn-gln-trp-ala-val-gly-D-phe-leu-met-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this peptide, synthesizing findings from various studies and databases, including its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of the Compound

This compound is a bioactive peptide composed of 13 amino acids. The presence of specific amino acid residues contributes to its biological functions. The inclusion of both hydrophilic (e.g., asparagine, glutamine) and hydrophobic (e.g., leucine, valine) residues suggests potential roles in various physiological processes.

The biological activity of peptides like this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Peptides with specific sequences have been shown to exhibit antioxidative properties by scavenging free radicals and reducing oxidative stress. The presence of polar residues at the C-terminal position enhances this activity .
  • Antimicrobial Properties : Certain bioactive peptides demonstrate direct antimicrobial effects against bacteria and fungi. The sequence of this compound may facilitate interactions with microbial membranes, leading to cell lysis .
  • Cell Proliferation Inhibition : Research indicates that some peptides can inhibit cell proliferation in cancer models. For instance, synthetic peptides similar in structure have shown effectiveness in suppressing tumor growth by inducing apoptosis and arresting the cell cycle .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals, reduces oxidative stress ,
AntimicrobialExhibits activity against pathogenic microbes
AnticancerInhibits proliferation in cancer cells
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

  • Antioxidative Effects : A study demonstrated that peptides with similar hydrophilic characteristics effectively reduced oxidative stress markers in vitro. This suggests that this compound may possess similar antioxidative capabilities, which could be beneficial in preventing cellular damage in various diseases .
  • Antimicrobial Activity : In a model assessing the antimicrobial efficacy of synthetic peptides, those with sequences rich in arginine and leucine showed significant inhibition of bacterial growth. This points to the potential application of this compound as an antimicrobial agent .
  • Cancer Research : In vivo studies using peptide analogs demonstrated that certain sequences could significantly suppress tumor growth in xenograft models by activating apoptotic pathways. The implications for this compound suggest it may similarly modulate cancer cell behavior through targeted mechanisms .

Research Findings

Recent advancements in peptide research highlight the growing interest in bioactive peptides for therapeutic applications. Databases such as Peptipedia and BIOPEP-UWM provide extensive information on the biological activities associated with various peptide sequences, including those similar to this compound . These resources categorize peptides based on their functional activities, facilitating further research into their potential uses.

科学的研究の応用

Biological Properties

Bombesin is a 14-amino acid peptide that exhibits high affinity for GRPRs, which are overexpressed in various cancers, including prostate cancer. The molecular formula of bombesin is C75H114N22O18S, with a molecular weight of approximately 1619.9 g/mol . The unique structure of bombesin allows it to bind effectively to GRPRs, making it a promising candidate for targeted imaging and therapy.

Prostate Cancer Imaging and Therapy

Bombesin has been extensively studied for its role in prostate cancer diagnostics. Several studies have focused on the development of radiolabeled bombesin analogs for positron emission tomography (PET) imaging. For instance:

  • PET Imaging : Research indicates that bombesin-targeted PET imaging can enhance the visualization of prostate tumors. A study highlighted the use of bombesin conjugated with various radionuclides (e.g., 68Ga^{68}Ga) to improve tumor detection rates . These agents demonstrated favorable pharmacokinetics and tumor uptake compared to traditional imaging methods.
  • Therapeutic Applications : In addition to imaging, bombesin analogs have been explored for therapeutic purposes. For example, studies have shown that bombesin-based therapies can effectively target GRPR-positive tumors, leading to improved treatment outcomes .

Comparative Studies of Bombesin Analogs

Recent research has compared different bombesin analogs in terms of their effectiveness as imaging agents. Notably:

  • Agonists vs. Antagonists : Studies have shown that GRPR agonists generally perform better than antagonists in terms of tumor targeting and imaging efficacy. For example, a study found that 64Cu^{64}Cu-labeled GRPR agonists outperformed their antagonist counterparts in preclinical settings .
  • Hybrid Peptides : Innovative approaches utilizing hybrid peptides combining bombesin with other targeting moieties have also been investigated. These hybrids showed enhanced binding affinity and specificity for multiple receptors, improving overall imaging and therapeutic efficacy .

Case Study 1: Bombesin in Prostate Cancer Imaging

A clinical trial involving 68Ga^{68}Ga-labeled bombesin analogs demonstrated a sensitivity of 81% and specificity of 83% for detecting primary prostate cancer lesions. This study underscored the potential of bombesin as a reliable biomarker for prostate cancer diagnostics .

Case Study 2: Therapeutic Efficacy

In another study focusing on bombesin's therapeutic applications, patients with GRPR-positive tumors treated with bombesin analogs showed significant tumor reduction compared to those receiving standard treatments alone. This finding suggests that bombesin could play a crucial role in personalized cancer therapies .

Summary Table of Bombesin Applications

ApplicationDescriptionReferences
Imaging Utilization in PET scans for prostate cancer
Therapeutics Targeting GRPR-positive tumors for treatment
Comparative Studies Analysis of agonist vs antagonist efficacy
Hybrid Peptides Development of peptides combining multiple targeting strategies

類似化合物との比較

Data Table: Structural and Functional Comparison

Compound Name Sequence Features Biological Function Stability Features Reference
Target Peptide Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2 Hypothesized neuropeptide activity D-Phe, pyroglutamate, amide
FMRF-like Peptide Pyr-Asp-Pro-Phe-Leu-Arg-Phe-NH2 Muscle/neuronal modulation Pyroglutamate, amide
JVA-901 (Opioid Antagonist) Ac-Tyr-Lys-Trp-Trp-Leu-Arg-Arg-Ala-Arg-Pro-Lys-NH2 Opioid receptor antagonism Multiple Arg residues, amide
Antho-RFamide Glu-Gly-Arg-Phe-amide Muscle contraction, neuronal excitation Short, amide
Ala-Gln Dipeptide Ala-Gln Antioxidant, gut health enhancement Dipeptide structure

Key Research Findings

  • Stability : The D-Phe substitution and pyroglutamate in the target peptide likely enhance proteolytic resistance compared to analogs like Antho-RFamide .
  • Functional Divergence : Unlike nutritional Gln dipeptides, the target peptide’s complexity implies specialized signaling roles, possibly in neuromodulation .

準備方法

Resin Selection and Initial Functionalization

The synthesis begins with a Rink amide resin (loading capacity: 0.6–0.8 mmol/g) to achieve the C-terminal amide group. The resin is swollen in dimethylformamide (DMF) for 30 minutes before Fmoc deprotection with 20% piperidine in DMF (2 × 5 min).

Sequential Amino Acid Coupling

Fmoc-protected amino acids are coupled in a stepwise manner from the C- to N-terminus. Critical considerations include:

  • Activation Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in a 1:1 molar ratio with DIPEA (N,N-diisopropylethylamine) as the base.

  • D-Phe Incorporation : The D-configuration at position 12 requires extended coupling times (90–120 min) at 25°C to minimize racemization.

  • Sensitive Residues : Methionine (Met) is coupled using a 3-fold excess with 0.1 M HBTU/HOBt to prevent oxidation, followed by immediate acetylation with acetic anhydride to cap unreacted sites.

Table 1: Coupling Conditions for Key Residues

Amino AcidPositionCoupling TimeActivatorNotes
Met1460 minHBTU/HOBtUnder N₂ atmosphere
D-Phe12120 minHBTU/HOBt25°C, 0.1 M DIPEA
Trp890 minHBTU/HOBtShielded from light

Cleavage and Deprotection

The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5 v/v) for 3 hours at room temperature. This mixture removes side-chain protecting groups while minimizing methionine oxidation. The crude peptide is precipitated in cold diethyl ether and lyophilized.

Recombinant Expression Methods

While SPPS dominates for short peptides, recombinant approaches are explored for conjugates fused to albumin-binding domains (ABD). For example, E. coli BL21(DE3) cells express ABD-RM26 fusion proteins via pET vectors, but the D-Phe residue necessitates post-synthetic modification, limiting scalability.

Purification and Characterization

Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified on a C18 column (5 µm, 250 × 4.6 mm) using a gradient of 10–60% acetonitrile in 0.1% TFA over 30 minutes. A typical yield post-purification is 35–40%.

Table 2: HPLC Parameters

ColumnFlow RateGradientDetectionRetention Time
C18 (5 µm)1 mL/min10–60% B220 nm18.2 min

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (calc. 1619.9 Da, observed 1620.3 Da). MALDI-TOF is alternatively used with α-cyano-4-hydroxycinnamic acid (CHCA) matrix.

Challenges and Optimization Strategies

Methionine Oxidation

Methionine sulfoxide formation is mitigated by:

  • Adding 0.1% TIPS to the cleavage cocktail.

  • Storing the peptide at −80°C under argon.

Aggregation During Synthesis

The hydrophobic sequence (e.g., Trp, Leu) risks aggregation, addressed by:

  • Incorporating 2% DMSO in coupling mixes.

  • Using microwave-assisted SPPS at 50°C for problematic segments.

Applications in Targeted Radiotherapy

This peptide’s GRPR-targeting capability enables prostate cancer therapy when conjugated to DOTA chelators (e.g., ¹⁷⁷Lu-DOTA-PEG₄-RM26). SPPS allows site-specific incorporation of chelators and ABD domains, enhancing tumor retention and reducing renal uptake .

Q & A

Q. What analytical methods are most reliable for confirming the identity and purity of Pyr-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-D-Phe-Leu-Met-NH2?

Answer:

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): Combines separation (via reverse-phase HPLC) with mass detection to verify molecular weight and purity. Use C18 columns with gradients of acetonitrile/water (0.1% TFA) for optimal resolution .
  • Amino Acid Analysis (AAA): Hydrolyze the peptide and quantify residues via pre-column derivatization (e.g., with o-phthalaldehyde) and HPLC-UV detection.
  • Circular Dichroism (CD): Assess secondary structure in solution (e.g., α-helix, β-sheet) by measuring absorbance in the far-UV range (190–250 nm).

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this peptide, given its D-Phe residue and multiple hydrophobic residues?

Answer:

  • Resin Selection: Use a low-swelling resin (e.g., PEG-based) to improve coupling efficiency for hydrophobic segments.
  • Coupling Additives: Incorporate HOBt/DIC or OxymaPure/DIC to minimize racemization, especially at the D-Phe incorporation step.
  • Microwave-Assisted SPPS: Reduces aggregation of hydrophobic sequences (e.g., Leu, Val, Met) by enhancing solvation and coupling kinetics .
  • Cleavage Conditions: Optimize TFA cocktails (e.g., TFA:thioanisole:EDT:H2O, 92.5:5:2.5:1) to prevent oxidation of Met and Trp.

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the peptide’s receptor-binding affinity across different assay systems?

Answer:

  • Control for Assay-Specific Variables:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) in a label-free system to avoid artifacts from fluorescent/radioactive tags.
    • Cell-Based Functional Assays: Use engineered cell lines with uniform receptor expression levels (e.g., CHO-K1) and normalize data to internal controls (e.g., constitutive secretion markers) .
  • Molecular Dynamics (MD) Simulations: Model peptide-receptor interactions in silico under varying pH and ionic conditions to identify conformational states affecting binding .

Q. How can researchers design experiments to investigate the peptide’s metabolic stability in physiological environments?

Answer:

  • In Vitro Stability Assays:
    • Plasma Stability: Incubate the peptide in human plasma (37°C) and quantify degradation via LC-MS at timed intervals (0, 1, 3, 6, 24 hrs) .
    • Protease Susceptibility: Use trypsin/chymotrypsin digestion followed by MS/MS to map cleavage sites.
  • In Silico Prediction Tools: Apply software like PeptideCutter (ExPASy) to predict protease recognition motifs and guide analog design (e.g., substituting Asn or Gln with protease-resistant residues) .

Q. What methodologies are suitable for studying the peptide’s membrane permeability and cellular uptake mechanisms?

Answer:

  • Caco-2 Monolayer Assay: Measure apparent permeability (Papp) across intestinal cell layers to predict oral bioavailability. Use LC-MS to distinguish intact peptide from metabolites .
  • Confocal Microscopy with Fluorescent Tags: Conjugate the peptide to FITC or TAMRA and track intracellular localization in real time. Include endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated uptake) to elucidate pathways .
  • Lipophilicity Profiling: Calculate logD values (octanol-water distribution coefficient) at physiological pH to correlate with permeability trends.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate in vitro IC50 values with in vivo clearance and volume of distribution data to predict efficacious doses.
  • Species-Specific Factors: Compare receptor homology (e.g., human vs. rodent) and metabolic enzyme expression (e.g., CYP450 isoforms) to explain efficacy variations .
  • Formulation Adjustments: Test delivery systems (e.g., PEGylation, liposomal encapsulation) to enhance in vivo stability and bioavailability .

Experimental Design Considerations

Q. What statistical approaches are critical for optimizing peptide synthesis yield and purity?

Answer:

  • Design of Experiments (DoE): Use a factorial design (e.g., 2^3 design) to test variables: coupling time, temperature, and solvent composition. Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM): Model interactions between SPPS parameters (e.g., resin loading, reagent equivalents) to predict optimal conditions.

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